(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 120709-09-3
VCID: VC20843050
InChI: InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1
SMILES: CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 120709-09-3

Cat. No.: VC20843050

Molecular Formula: C10H12N2O3S

Molecular Weight: 240.28 g/mol

* For research use only. Not for human or veterinary use.

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 120709-09-3

Specification

CAS No. 120709-09-3
Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
IUPAC Name (6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1
Standard InChI Key ZYLDQHILNOZKIF-DHLUJLSBSA-N
Isomeric SMILES C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
SMILES CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Canonical SMILES CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator